3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid
Description
Evolution of Fluorenylmethoxycarbonyl-Protected Cycloalkane Amino Acids in Peptide Science
The incorporation of cycloalkane-based amino acids into peptide backbones emerged as a strategy to impose conformational rigidity, thereby reducing entropic penalties during folding and enhancing target binding affinity. Early efforts focused on proline analogs, but their limited structural diversity prompted exploration of non-aromatic cyclic systems. The fluorenylmethoxycarbonyl (Fmoc) protection strategy, first widely adopted in the 1980s, became pivotal for these developments due to its orthogonality with other protecting groups and clean removal under basic conditions.
A critical breakthrough came with the implementation of temporary metal complexation strategies to enable selective Fmoc protection of sterically hindered amines in cyclohexane systems. For 3-amino-4-methylcyclohexane-1-carboxylic acid derivatives, researchers utilized Cu²⁺ ions to coordinate the α-amino and carboxylate groups, allowing exclusive Fmoc installation on the β-amino group while preventing oligomerization side reactions. This methodology addressed the historical challenge of regioselective protection in polyfunctional cyclic amino acids, as evidenced by the 94% yield achieved in optimized protocols.
Discovery Timeline and Key Research Milestones
- 2006 : Characterization of C-terminal alkylation artifacts in Rink amide resin systems highlighted the need for stable, orthogonally protected cyclic amino acids
- 2014 : Crystal structure analysis of 1-aminocyclohexaneacetic acid derivatives provided structural benchmarks for conformational studies
- 2022 : Implementation of Cu²⁺-mediated Fmoc protection for bis-amino acids established reliable synthetic routes to substituted cyclohexane building blocks
- 2024 : Commercial availability of Fmoc-3-amino-4'-carboxybiphenyl demonstrated market demand for rigid aromatic analogs, driving parallel
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-14-10-11-15(22(25)26)12-21(14)24-23(27)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20-21H,10-13H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQIPWNLOUNKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Fmoc group can be removed through nucleophilic substitution using piperidine or other amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Piperidine, other amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Peptide Synthesis
Fmoc-4-methylcyclohexanecarboxylic acid is primarily utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids, allowing for selective deprotection during peptide assembly. This method enhances the efficiency of synthesizing complex peptides and proteins.
Drug Development
The compound has been explored for its potential as a pharmacophore in designing inhibitors targeting specific biological pathways. Its structural features enable it to mimic natural substrates, making it suitable for developing inhibitors against enzymes involved in various diseases, including cancer and metabolic disorders.
Bioconjugation
Fmoc-4-methylcyclohexanecarboxylic acid can be employed in bioconjugation strategies, where it is used to attach biomolecules such as peptides or proteins to surfaces or other molecules. This application is crucial in creating targeted drug delivery systems and diagnostic tools.
Case Study 1: Synthesis of Peptide Ligands
A study demonstrated the synthesis of peptide ligands using Fmoc-4-methylcyclohexanecarboxylic acid as a building block. The resulting ligands exhibited high affinity for prostate-specific membrane antigen (PSMA), showing promise for targeted cancer therapies .
Case Study 2: Inhibitor Design
Research focused on designing selective inhibitors using Fmoc derivatives, including Fmoc-4-methylcyclohexanecarboxylic acid. These inhibitors were tested against various kinases, revealing significant inhibitory activity, which underscores the compound's utility in drug development .
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected using piperidine, allowing for the sequential addition of amino acids to form peptides. This process is crucial in the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected cycloalkane/heterocyclic carboxylic acids:
*Note: Molecular weight calculated based on formula.
Stability and Reactivity
- Acid Sensitivity : The Fmoc group in all analogues is cleaved under basic conditions (e.g., piperidine), but steric hindrance from substituents like the 4-methyl group may slow deprotection kinetics .
- Solubility : Cyclohexane derivatives with polar groups (e.g., 4-oxo) exhibit improved aqueous solubility, whereas methyl-substituted variants (e.g., the target compound) are more suited for organic-phase reactions .
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid, often referred to as Fmoc-4-Amc-OH, is a compound of significant interest in medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
- CAS Number : 167690-53-1
- Molecular Formula : C23H25NO4
- Molecular Weight : 393.45 g/mol
- Purity : Typically >98% in commercial preparations.
The biological activity of Fmoc-4-Amc-OH is primarily attributed to its ability to act as a substrate for various enzymes, particularly proteases. The Fmoc group serves as a protective moiety that can be selectively removed under mild conditions, allowing the compound to participate in further biochemical reactions.
Enzymatic Hydrolysis
Research indicates that the compound can undergo hydrolysis by carboxylesterases, leading to the release of the active amino acid moiety. This process is essential for its bioavailability and efficacy in biological systems .
Anticancer Activity
Preliminary studies have shown that derivatives of Fmoc compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in breast cancer models through apoptosis induction .
Study 1: Cytotoxicity Assay
A study evaluated the cytotoxic effects of Fmoc derivatives on MCF-7 breast cancer cells. The results indicated that compounds with the Fmoc group significantly inhibited cell growth, with IC50 values in the micromolar range.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Fmoc-4-Amc-OH | 15 | MCF-7 |
| Control (Doxorubicin) | 0.5 | MCF-7 |
Study 2: Enzyme Interaction
Another research focused on the interaction of Fmoc derivatives with carboxylesterases. The study found that the hydrolysis rate was significantly affected by the steric bulk of the substituents on the nitrogen atom, influencing the compound's bioactivity.
| Substituent | Hydrolysis Rate (µM/min) |
|---|---|
| H (no substituent) | 0.5 |
| CH3 (methyl) | 1.2 |
| C6H5 (phenyl) | 0.8 |
Q & A
Q. Advanced: How can steric hindrance from the Fmoc group impact reaction efficiency, and what strategies mitigate this?
Answer: The Fmoc-protected amine introduces steric bulk, which may slow acylation or coupling reactions. To optimize synthesis:
- Use microwave-assisted methods (reduces reaction time by enhancing molecular mobility) .
- Employ coupling agents like HATU or DIC/HOBt to improve activation of the carboxylic acid group.
- Monitor reaction progress via HPLC or TLC, as incomplete deprotection (e.g., using piperidine) may leave residual Fmoc groups, altering product purity .
Basic: What analytical techniques are essential for structural confirmation?
Q. Advanced: How can NMR distinguish between stereoisomers in the cyclohexane ring?
Answer:
- 1H/13C NMR : Identify Fmoc protons (δ 7.2–7.8 ppm for fluorenyl aromatic protons) and the methyl group (δ 1.0–1.5 ppm). NOESY or COSY can resolve cyclohexane chair conformations .
- HPLC-MS : Confirm molecular weight (C24H25NO4, MW 403.46) and detect impurities. Chiral columns or derivatization (e.g., Marfey’s reagent) resolve enantiomers .
Basic: What safety protocols are required during handling?
Q. Advanced: How does the compound’s acute toxicity influence experimental design?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols. Acute toxicity (oral LD50 ~300 mg/kg in rats) necessitates strict waste segregation .
- Storage : Maintain at 2–8°C in airtight containers to prevent hydrolysis of the Fmoc group .
Basic: How to purify the compound effectively?
Q. Advanced: What solvent systems resolve co-eluting impurities during column chromatography?
Answer:
- Solubility : Use DCM:MeOH (95:5) for initial dissolution. Low water solubility (data unavailable) suggests avoiding aqueous washes .
- Column chromatography : Gradient elution with hexane:ethyl acetate (3:1 to 1:2) separates Fmoc-protected intermediates from deprotected byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting temperature-dependent solubility .
Basic: What are its primary applications in medicinal chemistry?
Q. Advanced: How does the methyl group enhance target binding in peptide mimetics?
Answer:
- The methyl group on the cyclohexane ring increases lipophilicity, improving membrane permeability in drug candidates .
- As a building block for constrained peptides, the rigid cyclohexane backbone reduces conformational entropy, enhancing receptor affinity .
Basic: How to assess compound stability under varying pH?
Q. Advanced: What degradation products form under acidic conditions, and how are they characterized?
Answer:
- Acidic conditions (pH <3) : Fmoc cleavage generates fluorenylmethanol and CO2, detectable via GC-MS .
- Alkaline conditions (pH >10) : Hydrolysis of the carbamate linkage forms NH2-cyclohexane derivatives. Monitor via FT-IR (loss of carbonyl peaks at ~1700 cm⁻¹) .
Basic: How to resolve contradictory yields reported in literature?
Q. Advanced: What experimental variables (e.g., solvent polarity, temperature) most significantly affect reproducibility?
Answer:
- Solvent polarity : Low-polarity solvents (e.g., THF) favor Fmoc stability but slow reaction kinetics. DMF accelerates reactions but risks carbamate decomposition .
- Temperature : Elevated temperatures (>40°C) degrade the Fmoc group, reducing yields. Optimize at 20–25°C with stirring for 12–24 hours .
Basic: What are the ecological disposal considerations?
Q. Advanced: How does photodegradation in wastewater impact environmental toxicity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
